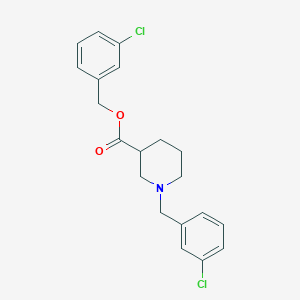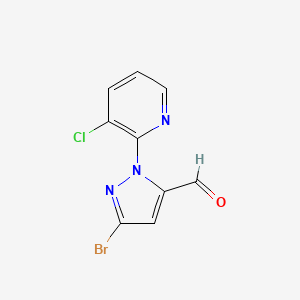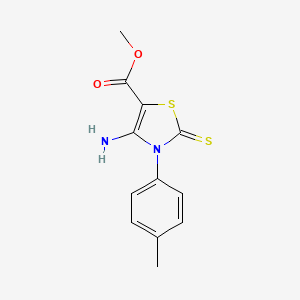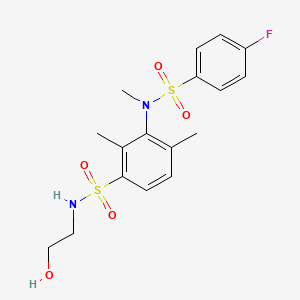![molecular formula C14H15N3OS2 B2744836 N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}pentanamide CAS No. 361481-99-4](/img/structure/B2744836.png)
N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}pentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
作用機序
Target of Action
Similar thiazole-quinolinium derivatives have been reported to target ftsz, a protein essential for bacterial cell division .
Mode of Action
This disrupts the dynamic assembly and Z-ring formation, a crucial step in bacterial cell division .
Biochemical Pathways
By disrupting ftsz polymerization, the compound likely affects the bacterial cell division pathway .
Result of Action
The result of the compound’s action is likely bactericidal activity, as suggested by studies on similar thiazole-quinolinium derivatives . These compounds have been shown to possess potent bactericidal activity against both Gram-positive and Gram-negative bacteria .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of benzothiazole derivatives, including N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}pentanamide, can be achieved through various synthetic pathways. Common methods include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . These methods offer flexibility in terms of reaction conditions and can be optimized for specific applications.
Industrial Production Methods: Industrial production of benzothiazole derivatives often involves scalable synthetic routes that ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are particularly advantageous for industrial applications due to their efficiency and cost-effectiveness .
化学反応の分析
Types of Reactions: N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}pentanamide undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s properties and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of benzothiazole derivatives include chloroacetyl chloride, aromatic aldehydes, and piperidine catalysts . Reaction conditions such as temperature, solvent, and catalyst concentration play a crucial role in determining the efficiency and selectivity of these reactions.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction pathway and conditions used. For example, the reaction with chloroacetyl chloride can produce 2-chloro-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamide .
科学的研究の応用
N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}pentanamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, benzothiazole derivatives are known for their antimicrobial, antifungal, antioxidant, and anticancer properties . Additionally, these compounds have applications in the development of fluorescent probes and organic light-emitting diodes (OLEDs) .
類似化合物との比較
Similar Compounds: Similar compounds to N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}pentanamide include other benzothiazole derivatives such as 2-arylbenzothiazoles and thiazolopyridines . These compounds share structural similarities and exhibit comparable biological activities.
Uniqueness: What sets this compound apart is its unique combination of a thiazole and benzothiazole ring system, which enhances its stability and biological activity . This structural feature makes it a valuable compound for further research and development in various scientific fields.
特性
IUPAC Name |
N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS2/c1-3-4-5-11(18)17-14-16-9-6-7-10-12(13(9)20-14)15-8(2)19-10/h6-7H,3-5H2,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOAKXBUTGRMRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NC2=C(S1)C3=C(C=C2)SC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-(2,5-dimethoxyphenyl)-2-[(3-nitrophenyl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2744753.png)

![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2744757.png)
![3-[3-(Difluoromethyl)-5-methyl-4-nitro-1h-pyrazol-1-yl]propanoic acid](/img/structure/B2744758.png)
![Ethyl 4-((3,4-difluorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2744761.png)







![1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol](/img/structure/B2744774.png)

